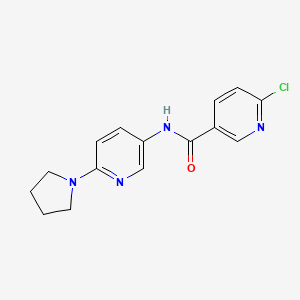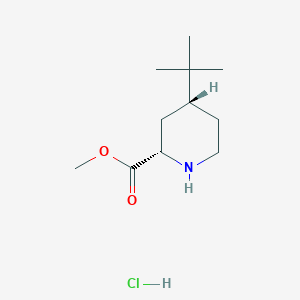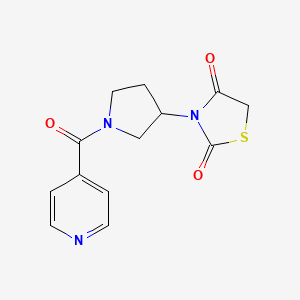
3-(1-异烟酰基吡咯烷-3-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidinedione (TZD), a class of heterocyclic compounds consisting of a five-membered C3NS ring . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .
Chemical Reactions Analysis
Thiazolidine derivatives have been synthesized using various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity . The treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the concept of CoFe2O4@SiO2/PrNH2 nanoparticles as a peculiar magnetically recyclable, green, and efficient catalyst .
Physical and Chemical Properties Analysis
Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . The presence of sulfur enhances their pharmacological properties .
科学研究应用
抗真菌活性
该化合物已被发现具有显著的抗真菌活性。已合成了一系列以三唑和噻唑烷为核,通过连接体连接的杂化化合物,并对其进行了广泛的研究。目标化合物的最低 MIC 值介于 0.003 µg/mL 和 0.5 µg/mL 之间,因此该化合物的效果不亚于或优于市售的唑类药物 .
抗菌活性
该化合物还显示出抗菌活性。例如,Bonde 等人报道了合成了一种 N - [(2Z)-3-(4-溴苯基)-4-氧代-1,3-噻唑烷-2-亚基]-2-(吡嗪-2-氧基)乙酰肼,该化合物对两种不同的革兰氏阴性菌 (大肠杆菌和伤寒沙门氏菌) 以及革兰氏阳性菌 (金黄色葡萄球菌和枯草芽孢杆菌) 具有抗菌活性。typhi), Gram-positive (S.aureus and B.subtilis) bacteria .
抗糖尿病潜力
Alam 等人 衍生了一系列新的 N-取代甲基-1,3-噻唑烷-2,4-二酮分子,并使用链脲佐菌素诱导的糖尿病模型在 Wistar 大鼠中评估了它们体内抗糖尿病潜力 .
抗癌活性
抗炎和抗惊厥特性
抗病毒特性
作用机制
Target of Action
The primary target of 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione, a derivative of thiazolidin-4-ones, is PPARγ (Peroxisome proliferator-activated receptors gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione acts by activating PPARγ . The activation of PPARγ by this compound leads to changes in gene expression, which subsequently results in various biological effects .
Biochemical Pathways
The activation of PPARγ affects several biochemical pathways. It is known to influence pathways related to antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties . The exact downstream effects can vary depending on the specific context and environment .
Pharmacokinetics
Thiazolidin-4-one derivatives are generally known for their diverse therapeutic and pharmaceutical activity, and their synthesis often aims to improve yield, purity, selectivity, and pharmacokinetic activity .
Result of Action
The activation of PPARγ by 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione leads to a wide range of molecular and cellular effects. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral activities . The specific effects can vary depending on the context and the specific biological system in which the compound is acting .
安全和危害
未来方向
The diversity in the biological response of Thiazolidine derivatives makes it a highly prized moiety. Developing multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
生化分析
Biochemical Properties
Thiazolidinediones, including 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione, act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Cellular Effects
The main effect of the expression and repression of specific genes by 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione involves the activation of PPAR/RXR heterodimer which binds to peroxisome proliferator hormone response elements upstream of target genes . This causes upregulation of genes that decrease insulin resistance, modify adipocyte differentiation, inhibit VEGF-induced angiogenesis, decrease leptin levels, and decrease levels of certain interleukins .
Metabolic Pathways
Thiazolidinediones, including 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione, are involved in metabolic pathways that increase the synthesis of certain proteins involved in fat and glucose metabolism . This reduces levels of certain types of lipids and circulating free fatty acids .
属性
IUPAC Name |
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJXAFUMCZLYBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
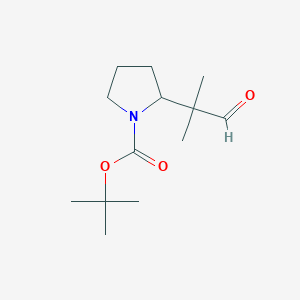

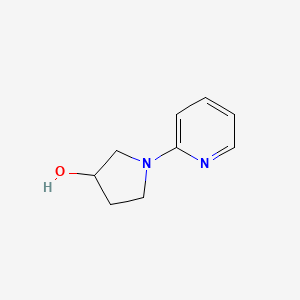
![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)
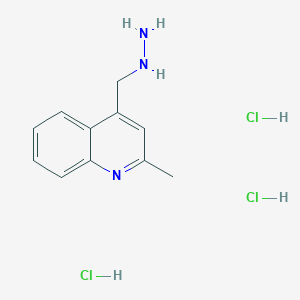
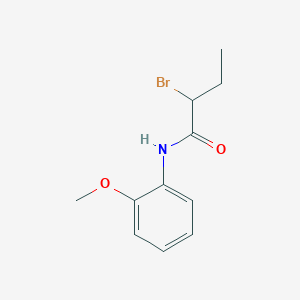
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
![7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2357867.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)
![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)


